![molecular formula C16H13ClF3NO2 B5760921 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP is a selective antagonist of the mu-opioid receptor, which is involved in pain perception and addiction.
Wirkmechanismus
CTAP acts as a selective antagonist of the mu-opioid receptor, which is involved in pain perception and addiction. By blocking the activation of this receptor, CTAP can reduce the effects of opioids, including tolerance, dependence, and addiction. CTAP has also been shown to have an allosteric effect on the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
CTAP has been shown to have a range of biochemical and physiological effects. In animal models, CTAP has been shown to reduce opioid-induced respiratory depression, suggesting its potential use as a safer alternative to traditional opioids. CTAP has also been shown to have anti-inflammatory effects, which may contribute to its analgesic effects. Additionally, CTAP has been shown to have anxiolytic effects, indicating its potential use in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CTAP has several advantages for lab experiments, including its high selectivity for the mu-opioid receptor and its ability to cross the blood-brain barrier. However, CTAP has several limitations, including its relatively short half-life and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several potential future directions for research on CTAP. One area of interest is the development of more potent and selective CTAP analogs, which may have improved therapeutic efficacy. Another area of interest is the investigation of CTAP's potential use in the treatment of other conditions, such as anxiety disorders and inflammation. Additionally, further research is needed to fully understand the mechanism of action of CTAP and its potential interactions with other drugs.
Synthesemethoden
CTAP can be synthesized through a multistep process involving the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-methoxybenzoyl chloride in the presence of a base, followed by reaction with ethyl acetate and acetic anhydride. The resulting intermediate is then reacted with N,N-dimethylacetamide to yield CTAP.
Wissenschaftliche Forschungsanwendungen
CTAP has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. In preclinical studies, CTAP has been shown to reduce opioid-induced tolerance and dependence, suggesting its potential use as an adjunct therapy for opioid addiction. CTAP has also been shown to reduce pain sensitivity in animal models, indicating its potential use as an analgesic.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-23-14-5-3-2-4-10(14)8-15(22)21-11-6-7-13(17)12(9-11)16(18,19)20/h2-7,9H,8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJTXWSDRBMPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.